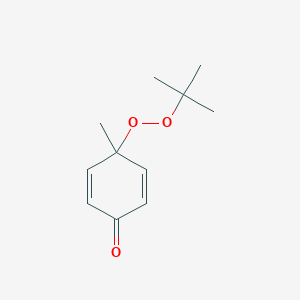
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one: is an organic peroxide compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group attached to a cyclohexadienone ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the oxidative dearomatization of phenols. One common method uses ruthenium catalysts to facilitate the oxidation process, transforming phenols into cyclohexadienones . The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and an acid catalyst to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar catalytic systems. The scalability of the reaction allows for the efficient production of this compound, which can then be utilized in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The tert-butylperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ruthenium catalysts, acid catalysts.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Phenols: Formed through reduction reactions.
Substituted Cyclohexadienones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond in the tert-butylperoxy group. This process produces tert-butoxy radicals, which can initiate various radical-mediated reactions . The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical intermediates.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl peroxybenzoate: Another organic peroxide with similar radical-generating properties.
Di-tert-butyl peroxide: A commonly used radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in oxidation reactions.
Uniqueness: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which provides additional reactivity and versatility in chemical reactions compared to other peroxides. Its ability to undergo oxidative dearomatization and form quinones makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
119711-73-8 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-10(2,3)13-14-11(4)7-5-9(12)6-8-11/h5-8H,1-4H3 |
InChI-Schlüssel |
PZTUGPLBFDQACO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C=C1)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


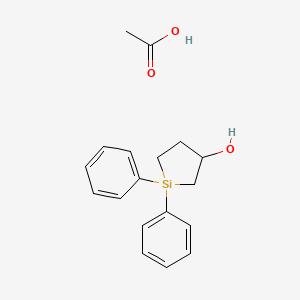
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
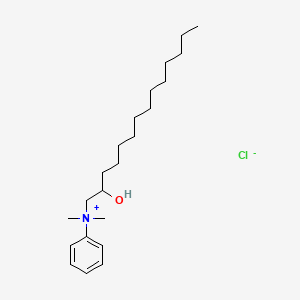
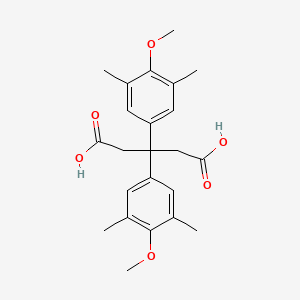
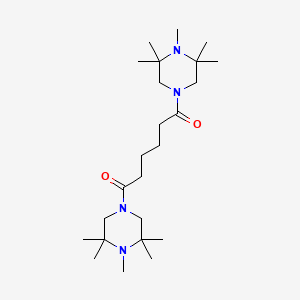
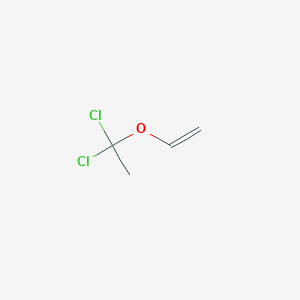
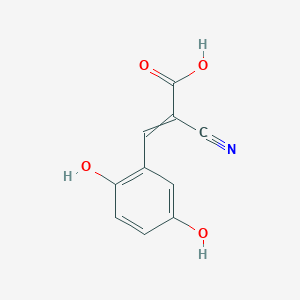
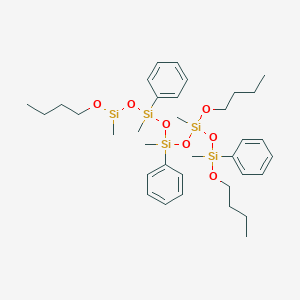
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
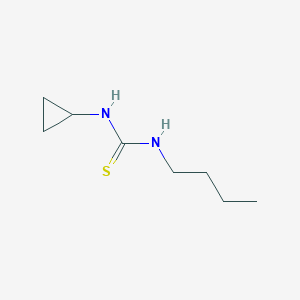
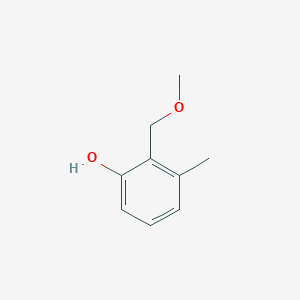
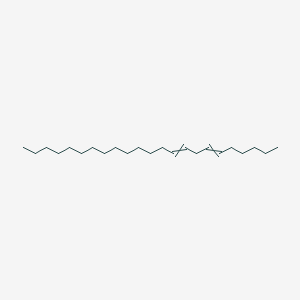
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
